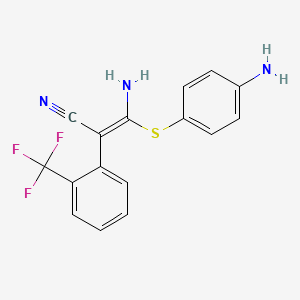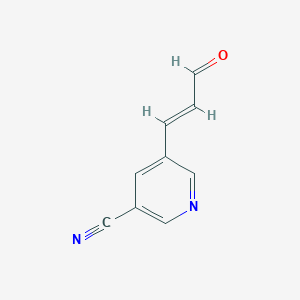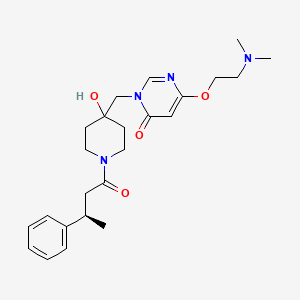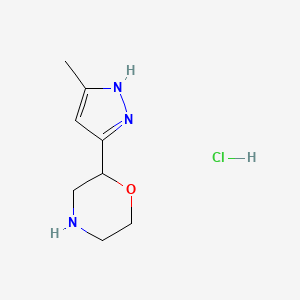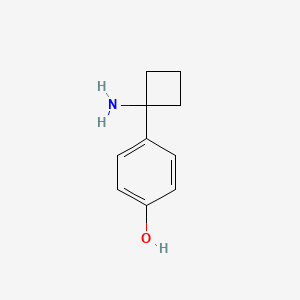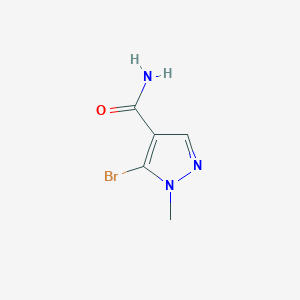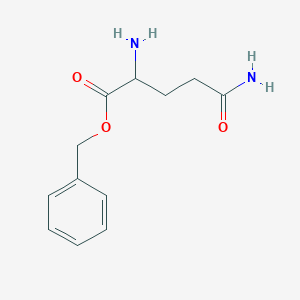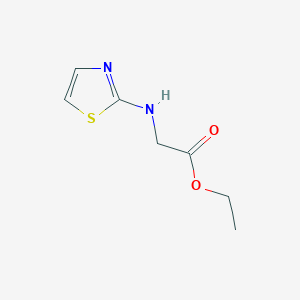
Ethyl thiazol-2-ylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl thiazol-2-ylglycinate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thiazol-2-ylglycinate typically involves the reaction of thiazole derivatives with glycine esters. One common method is the cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles . Another approach involves the use of green chemistry techniques, such as microwave irradiation and ionic liquids, to synthesize thiazole derivatives in an environmentally friendly manner .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that prioritize efficiency and cost-effectiveness. Green synthetic strategies, including the use of green solvents and catalysts, are increasingly being adopted to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl thiazol-2-ylglycinate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Ethyl thiazol-2-ylglycinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of ethyl thiazol-2-ylglycinate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl thiazol-2-ylglycinate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
This compound is unique due to its specific structural features and the presence of the glycine ester moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
ethyl 2-(1,3-thiazol-2-ylamino)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9) |
Clé InChI |
YTGYUERWXQQHKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


